molecular formula C15H11ClO3 B8746140 2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid

2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid

Cat. No.: B8746140
M. Wt: 274.70 g/mol
InChI Key: JCXDOTZDDCPOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is a derivative of benzoic acid, where a 4-chlorophenacyl group is attached to the second position of the benzoic acid ring. This compound is known for its photoluminescence properties when forming complexes with europium and terbium .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid can be synthesized through the reaction of 4-chlorophenacyl bromide with benzoic acid derivatives. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at room temperature . Another method involves the oxidation of 2-chloro-3-(4-chlorophenyl)-3-phenyl-2-propenoic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial purposes, ensuring high purity and yield through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid ring.

    Substitution: The chlorine atom in the 4-chlorophenacyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid involves its ability to form complexes with metals like europium and terbium. These complexes exhibit photoluminescence, which is useful in various applications. The molecular targets and pathways involved include the interaction of the compound with metal ions, leading to energy transfer and emission of light .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)benzoic acid
  • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
  • 2-(3-Amino-4-chlorobenzoyl)benzoic acid

Uniqueness

2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid is unique due to its specific photoluminescence properties when forming complexes with europium and terbium. This makes it particularly valuable in applications requiring precise photoluminescent characteristics .

Properties

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C15H11ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

JCXDOTZDDCPOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[2-(4-Chlorophenyl)-2-oxoethyl]-benzoic acid (above) was prepared by method I using homophthalic anhydride and chlorobenzene. In this case, it was found to be advantageous to heat the reaction to 85° C. for 4 hours. The product was isolated by flash chromatography.
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